rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
Rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid (DFBA) is an important synthetic intermediate used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. DFBA is a versatile building block for a variety of synthetic reactions, and has been used extensively in the synthesis of a number of compounds. DFBA is also a useful tool for investigating the structure-activity relationships of other compounds, and has been used in the development of numerous pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid has been used extensively in the synthesis of a variety of compounds, and has been used in the development of numerous pharmaceuticals, agrochemicals, and other specialty chemicals. rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid has also been used in the synthesis of a number of biologically active compounds, including inhibitors of cyclooxygenase-2 (COX-2) and inhibitors of the enzyme 5-lipoxygenase (5-LOX). In addition, rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid has been used in the synthesis of compounds that have potential applications in cancer therapy.
Mechanism of Action
Rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid is a versatile building block for a variety of synthetic reactions, and has been used extensively in the synthesis of a number of compounds. The mechanism of action of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid is dependent on the particular compound being synthesized. In general, rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid acts as a nucleophile, reacting with electrophilic species to form covalent bonds.
Biochemical and Physiological Effects
rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid has been used in the synthesis of a number of biologically active compounds, including inhibitors of cyclooxygenase-2 (COX-2) and inhibitors of the enzyme 5-lipoxygenase (5-LOX). In addition, rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid has been used in the synthesis of compounds that have potential applications in cancer therapy. The biochemical and physiological effects of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid depend on the particular compound being synthesized.
Advantages and Limitations for Lab Experiments
Rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid is a versatile building block for a variety of synthetic reactions, and has been used extensively in the synthesis of a number of compounds. The advantages of using rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid in laboratory experiments include its low cost, its ability to react with a wide range of electrophilic species, and its ability to form covalent bonds. The limitations of using rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid in laboratory experiments include its tendency to react with water, its sensitivity to light and oxygen, and its potential to form undesired by-products.
Future Directions
Rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid has been used extensively in the synthesis of a variety of compounds, and has been used in the development of numerous pharmaceuticals, agrochemicals, and other specialty chemicals. The potential future directions of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid research include the development of new synthetic methods, the development of new compounds, and the investigation of structure-activity relationships. In addition, further research is needed to explore the potential applications of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid in cancer therapy and other areas of medicine.
Synthesis Methods
Rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid can be synthesized by a number of methods, including the Lewis acid-catalyzed reaction of 2,4-difluorobenzaldehyde with cyclohexanecarboxylic acid, the reaction of 2,4-difluorobenzaldehyde with cyclohexylmagnesium bromide, and the reaction of 2,4-difluorobenzaldehyde with cyclohexylmagnesium chloride. The Lewis acid-catalyzed reaction is the most widely used method for the synthesis of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid.
properties
IUPAC Name |
(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)2-1-6(5(10)11)3-4(6)7/h4H,1-3H2,(H,10,11)/t4-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYSBOQSRFBXCQ-INEUFUBQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1(C2)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@H]2[C@@]1(C2)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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